3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features a piperidine ring, an oxazolidine-2,4-dione moiety, and a benzyloxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxybenzoyl Group: This step involves the acylation of the piperidine ring with 3-(benzyloxy)benzoyl chloride under basic conditions.
Formation of the Oxazolidine-2,4-dione Moiety: The final step involves the cyclization of the intermediate product with appropriate reagents to form the oxazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The benzyloxybenzoyl group may interact with hydrophobic pockets in proteins, while the oxazolidine-2,4-dione moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound features a piperidine ring and a benzoic acid moiety, similar to the benzyloxybenzoyl group in the target compound.
3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione: This compound is structurally similar but contains a thiazolidine-2,4-dione ring instead of an oxazolidine-2,4-dione ring.
Uniqueness
The uniqueness of 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzyloxybenzoyl group and the oxazolidine-2,4-dione moiety allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[1-(3-phenylmethoxybenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c25-20-15-29-22(27)24(20)18-9-11-23(12-10-18)21(26)17-7-4-8-19(13-17)28-14-16-5-2-1-3-6-16/h1-8,13,18H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRDFFWSGOYDNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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